molecular formula C12H12O3 B1596620 1-(8-methoxy-2H-chromen-3-yl)ethanone CAS No. 57543-54-1

1-(8-methoxy-2H-chromen-3-yl)ethanone

Cat. No.: B1596620
CAS No.: 57543-54-1
M. Wt: 204.22 g/mol
InChI Key: WIKPKPNOYJJBLE-UHFFFAOYSA-N
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Description

1-(8-Methoxy-2H-chromen-3-yl)ethanone is an organic compound with the molecular formula C12H12O3. It belongs to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 8th position and an ethanone group at the 3rd position of the chromen ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Methoxy-2H-chromen-3-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like 1,4-dioxane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Methoxy-2H-chromen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(8-Methoxy-2H-chromen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-2H-chromen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The methoxy and ethanone groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways, potentially leading to its antioxidant effects.

Comparison with Similar Compounds

  • 1-(6-Methoxy-2H-chromen-3-yl)ethanone
  • 1-(7-Methoxy-2H-chromen-3-yl)ethanone
  • 1-(8-Hydroxy-2H-chromen-3-yl)ethanone

Uniqueness: 1-(8-Methoxy-2H-chromen-3-yl)ethanone is unique due to the specific positioning of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

IUPAC Name

1-(8-methoxy-2H-chromen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(13)10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPKPNOYJJBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206165
Record name 2H-1-Benzopyran, 3-acetyl-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-54-1
Record name 2H-1-Benzopyran, 3-acetyl-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 3-acetyl-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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